Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 19745-93-8
VCID: VC21283616
InChI: InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)CCl
Molecular Formula: C8H9ClN2O3S
Molecular Weight: 248.69 g/mol

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate

CAS No.: 19745-93-8

Cat. No.: VC21283616

Molecular Formula: C8H9ClN2O3S

Molecular Weight: 248.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate - 19745-93-8

Specification

CAS No. 19745-93-8
Molecular Formula C8H9ClN2O3S
Molecular Weight 248.69 g/mol
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Standard InChI Key YVMHCXJKIVZFTE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCl
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)CCl

Introduction

Chemical Properties and Structure

Molecular Properties

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is characterized by a distinct molecular structure with specific physicochemical properties. The compound has the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol. It is primarily identified by its Chemical Abstracts Service (CAS) registry number, which has been reported as 19745-93-8. The chemical structure features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms), with a chloroacetyl group attached to the amino substituent at position 2, and an ethyl carboxylate group at position 4 of the thiazole ring.

The standardized IUPAC name for this compound is ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate, though it is also known by several synonyms including ethyl 2-(2-chloroacetamido)-1,3-thiazole-4-carboxylate and 2-(chloroacetylamino)-4-thiazolecarboxylic acid ethyl ester . For identification purposes, the compound can also be represented by its Standard InChI notation: InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12).

The compound's structure notably contains multiple functional groups that contribute to its chemical reactivity and biological properties. The chloroacetyl group serves as an electrophilic site that can undergo nucleophilic substitution reactions, while the ethyl ester group can participate in hydrolysis reactions under acidic or basic conditions. The thiazole ring itself is aromatic, contributing to the compound's stability and providing a rigid scaffold for interactions with biological targets.

Physical Properties

While comprehensive experimental data on the physical properties of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is limited in the available literature, computational predictions and comparisons with similar compounds provide some insights. The compound is expected to exist as a solid at room temperature, with a likely appearance as a white to off-white crystalline powder based on the properties of similar thiazole derivatives.

Structural Characteristics of Thiazole Core

The thiazole ring is a fundamental component of this compound and contributes significantly to its biological activity. Thiazoles are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. This arrangement creates an electron-rich system with unique reactivity patterns. The aromaticity of the thiazole ring confers stability to the molecule while also providing a planar structure that can facilitate binding to biological targets through π-stacking interactions.

The 2-amino position of the thiazole ring is particularly reactive and serves as a key point for modifications. In Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate, this position is functionalized with a chloroacetyl amino group, which introduces both hydrogen bond donor and acceptor sites, enhancing the compound's ability to interact with biological macromolecules. Meanwhile, the ethyl carboxylate at position 4 provides additional opportunities for hydrogen bonding interactions and can be readily modified to alter the compound's physicochemical properties.

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate typically involves a two-step process: first, the preparation of the precursor ethyl 2-amino-1,3-thiazole-4-carboxylate, followed by its acylation with chloroacetyl chloride. This approach is representative of the general methods used to synthesize functionalized thiazole derivatives, which often involve the formation of the thiazole ring followed by subsequent modifications to introduce desired substituents.

The key precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate, can be synthesized through several well-established methods. One common approach involves the reaction of thiourea with ethyl bromopyruvate in ethanol under reflux conditions. This condensation reaction leads to the formation of the thiazole ring with the desired substituents at positions 2 and 4 . The mechanism involves the nucleophilic attack of the sulfur atom in thiourea on the α-carbon of the bromopyruvate, followed by cyclization and dehydration to form the thiazole ring.

Once the ethyl 2-amino-1,3-thiazole-4-carboxylate is obtained, it undergoes acylation with chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate or triethylamine. The base serves to neutralize the hydrochloric acid produced during the reaction, preventing potential side reactions and improving yields . This reaction typically takes place in an aprotic solvent such as chloroform or dichloromethane to facilitate the acylation process.

Detailed Synthesis Procedure

Based on the synthesis protocols for similar compounds described in the literature, a detailed procedure for the synthesis of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate can be outlined as follows:

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours. The progress of the reaction is monitored by thin-layer chromatography using a mixture of petroleum ether and ethyl acetate (1:3) as the mobile phase. After completion, the reaction mixture is cooled to room temperature, concentrated, and poured into ice-cold water. The solution is then basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product. The precipitate is collected by filtration and recrystallized from ethanol to obtain pure ethyl 2-amino-1,3-thiazole-4-carboxylate . The typical yield for this step is around 70%, with the product having a melting point of 175-177°C .

Acylation to Form Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate

The acylation step involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with chloroacetyl chloride. A solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (1 mmol) in anhydrous chloroform (10 mL) is prepared, and anhydrous potassium carbonate (1.2 mmol) is added as a base. The mixture is cooled to 0-5°C in an ice bath, and chloroacetyl chloride (1.2 mmol) is added dropwise over 15-20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4-6 hours .

After the reaction is complete (as monitored by TLC), the mixture is washed with water to remove inorganic salts, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent (such as ethanol or ethyl acetate) to obtain pure Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate. The expected yield for this step ranges from 90-95%, depending on the reaction conditions and purification methods employed.

Alternative Synthesis Routes

While the two-step approach described above is the most commonly employed method, alternative routes for synthesizing Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate or similar compounds have been reported in the literature. One such alternative involves a one-pot synthesis where the thiazole ring formation and acylation are carried out in sequence without isolating the intermediate.

Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times while maintaining or even improving yields. Microwave irradiation provides efficient heating and can promote reactions that might otherwise require extended periods under conventional heating. This method is particularly useful for scaling up the synthesis process and has become increasingly popular in organic synthesis.

Solid-phase synthesis techniques have also been explored for the preparation of thiazole derivatives, offering advantages in terms of purification and handling. In this approach, one of the reagents is anchored to a solid support, allowing for easy separation of the product from unreacted materials and byproducts through simple filtration.

Biological Activities and Applications

Antimicrobial Properties

Thiazole derivatives, including compounds structurally similar to Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate, have demonstrated significant antimicrobial activities against a wide range of pathogens. The antimicrobial potential of these compounds stems from their ability to interact with specific targets in microbial cells, such as enzymes involved in essential metabolic pathways or components of the cell membrane or cell wall.

Studies on related thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share structural similarities with Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate, have exhibited antimicrobial activity against various bacterial strains. The presence of the chloroacetyl group is believed to play a crucial role in this activity, as it can act as an alkylating agent, potentially targeting nucleophilic sites in bacterial proteins or nucleic acids.

Fungal pathogens have also shown susceptibility to thiazole derivatives. The antifungal activity of these compounds is often attributed to their ability to inhibit enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting membrane integrity, these compounds can lead to fungal cell death or inhibition of growth.

Anticancer Activity

The anticancer potential of thiazole derivatives has been a subject of extensive research. Compounds similar to Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate have shown promising anticancer activities through various mechanisms, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer progression.

For example, studies on related compounds such as Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate have demonstrated inhibitory effects on the proliferation of cancer cells, particularly in estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival and proliferation.

Molecular docking studies have provided insights into the interactions between thiazole derivatives and potential cancer-related targets. These studies suggest that compounds like Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate may bind effectively to targets involved in cell cycle regulation, which could explain their ability to induce apoptosis in cancer cells.

Other Biological Activities

Beyond antimicrobial and anticancer properties, thiazole derivatives have been explored for various other biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific data on Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate in these contexts is limited, the structural features of the compound suggest potential activity in these areas.

The anti-inflammatory activity of thiazole derivatives is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX). By modulating these pathways, these compounds can potentially reduce inflammation and associated symptoms.

Some thiazole derivatives also exhibit antioxidant properties by scavenging free radicals or enhancing the activity of endogenous antioxidant systems. This activity can be beneficial in preventing cellular damage caused by oxidative stress, which is implicated in various pathological conditions including neurodegenerative diseases and aging-related disorders.

Pharmaceutical Applications

The diverse biological activities of thiazole derivatives have led to their exploration as potential therapeutic agents for various conditions. In the pharmaceutical industry, compounds like Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate can serve as valuable intermediates or lead compounds in drug discovery and development.

Several clinically approved drugs contain thiazole cores, highlighting the therapeutic potential of this class of compounds. For instance, the antibacterial agent Cefdinir and the anticholinergic agent Mirabegron both feature aminothiazole moieties in their structures . These examples underscore the relevance of studying compounds like Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate for potential pharmaceutical applications.

Furthermore, the structural versatility of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate allows for various modifications to optimize its pharmacological properties. The chloroacetyl group, in particular, provides a reactive site for further derivatization, enabling the generation of a library of compounds with potentially enhanced biological activities or improved pharmacokinetic profiles.

Structure-Activity Relationship

Comparison with Similar Thiazole Derivatives

The biological activity of thiazole derivatives is strongly influenced by the nature and position of substituents on the thiazole ring. Comparing Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate with structurally similar compounds provides valuable insights into structure-activity relationships and guides rational design for improved biological activities.

CompoundPosition of CarboxylateSubstituent at Position 2Reported Biological Activity
Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate4ChloroacetylaminoAntimicrobial potential, intermediate in drug synthesis
Ethyl 2-amino-1,3-thiazole-4-carboxylate4AminoPrecursor in synthesis, building block for bioactive compounds
Ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate5BromophenoxyacetylaminoAntimicrobial, anticancer (breast cancer cells)
Ethyl 2-[(4-Chlorophenyl)amino]thiazole-4-carboxylate4ChlorophenylaminoInducer of Oct3/4 expression in stem cells

Effect of Structural Modifications on Activity

The biological activity of thiazole derivatives can be significantly modulated by structural modifications. Key structural elements that influence activity include:

Recent Research and Developments

Current Studies Involving Thiazole Derivatives

Recent research on thiazole derivatives, including compounds related to Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate, has focused on expanding our understanding of their biological activities and exploring novel applications. Several studies have investigated the antimicrobial properties of thiazole derivatives against resistant bacterial strains, addressing the growing concern of antimicrobial resistance.

One notable area of research involves the development of hybrid molecules that combine thiazole moieties with other bioactive structures to create compounds with enhanced or synergistic activities. For example, thiazole-quinazoline hybrids have been synthesized and evaluated for their antimicrobial properties, with promising results against various pathogens . The design of such hybrid molecules represents a rational approach to developing new antimicrobial agents with potentially novel mechanisms of action.

Cancer research has also seen significant interest in thiazole derivatives. Recent studies have explored the anticancer activities of these compounds against various cancer cell lines and investigated their mechanisms of action. Molecular docking studies have provided insights into the interactions between thiazole derivatives and potential cancer-related targets, guiding the design of more selective and potent anticancer agents.

Emerging Applications

Beyond traditional pharmaceutical applications, thiazole derivatives are finding new uses in various fields. One emerging application is in the development of chemical biology tools for studying biological processes. For instance, thiazole-based fluorescent probes have been designed for imaging specific cellular components or monitoring biological events in real-time.

Another promising area is the use of thiazole derivatives as building blocks for materials with specific properties. These include photosensitive materials for applications in solar cells, sensors, and imaging technologies. The unique electronic properties of the thiazole ring, combined with appropriate substituents, make these compounds valuable in the development of functional materials.

In the field of regenerative medicine, compounds like Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate, which has been identified as a potential inducer of Oct3/4 expression in embryonic stem cells, open new avenues for research in stem cell biology and tissue engineering . Such compounds could potentially be used to control stem cell differentiation or to reprogram somatic cells without the need for genetic manipulation.

Research Gaps and Opportunities

Despite the growing body of research on thiazole derivatives, several gaps and opportunities for future research exist. One significant gap is the limited understanding of the precise mechanisms by which these compounds exert their biological activities. While some general mechanisms have been proposed, detailed molecular studies are needed to elucidate the specific interactions with biological targets and the downstream effects that lead to observed activities.

Another area requiring further investigation is the pharmacokinetic and toxicological profiles of thiazole derivatives, including Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate. Understanding how these compounds are absorbed, distributed, metabolized, and excreted in biological systems is crucial for their potential development as therapeutic agents. Similarly, comprehensive toxicity studies are needed to assess their safety profiles and potential side effects.

There is also an opportunity to explore the potential of thiazole derivatives in addressing emerging health challenges, such as drug-resistant infections, neurodegenerative diseases, and metabolic disorders. The versatility of the thiazole scaffold allows for diverse structural modifications, enabling the design of compounds tailored to specific targets or pathways involved in these conditions.

Computational approaches, including machine learning and artificial intelligence, represent another promising direction for research on thiazole derivatives. These techniques can accelerate the discovery and optimization of bioactive compounds by predicting properties and activities based on structural features, guiding synthesis efforts towards the most promising candidates.

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